N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C16H18ClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzyl group, a chloro substituent, and an isopropyl group attached to the sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-benzylisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent (e.g., dichloromethane).
Reduction: Reducing agents like lithium aluminum hydride in an inert solvent (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of N-substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-isopropylbenzenesulfonamide
- N-benzylbenzenesulfonamide
- N-isopropylbenzenesulfonamide
Uniqueness
N-BENZYL-4-CHLORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both benzyl and chloro substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H18ClNO2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
BBCVYLYMBIAWOE-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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